2-Methoxy-6-(piperazin-1-ylmethyl)phenol
Description
Significance of Phenolic and Piperazine (B1678402) Scaffolds in Chemical Research
Phenolic compounds are a major class of phytochemicals characterized by an aromatic ring bearing one or more hydroxyl groups. nih.gov Their presence in a wide array of natural products has long signaled their biological importance. In medicinal chemistry, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to molecular recognition at biological targets. nih.gov Furthermore, phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.gov Their diverse biological activities also include anti-inflammatory, antibacterial, and anticancer effects, making them a recurring motif in drug design. nih.gov
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another privileged scaffold in drug discovery. wikipedia.org Its unique physicochemical properties, such as high aqueous solubility and the ability to modulate the pharmacokinetic profile of a molecule, make it a desirable component in drug design. researchgate.net The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships and optimize biological activity. researchgate.net Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antipsychotic properties. researchgate.netontosight.ai
Overview of Structural Classes Related to 2-Methoxy-6-(piperazin-1-ylmethyl)phenol
This compound belongs to the class of compounds known as Mannich bases. taylorandfrancis.comthermofisher.com Mannich bases are β-amino-carbonyl compounds that are synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the case of this compound, the acidic proton is on the aromatic ring of 2-methoxyphenol (guaiacol), which reacts with formaldehyde (B43269) and piperazine. scitepress.org
Phenolic Mannich bases, in particular, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. nih.gov The combination of a phenol (B47542), an amine, and a linker methylene (B1212753) group provides a versatile scaffold for interacting with various biological targets. researchgate.net
Other related structural classes include:
Schiff Bases: These compounds contain a carbon-nitrogen double bond (imine) and are often synthesized from the condensation of a primary amine with an aldehyde or ketone. mdpi.com Derivatives of 2-methoxyphenol (o-vanillin) have been used to synthesize Schiff bases with potential biological activities. mdpi.comnih.gov
Phenol-Piperazine Conjugates: This is a broader class of molecules where a phenolic moiety is linked to a piperazine ring through various types of linkers, not just the methylene bridge found in Mannich bases.
Historical Context of Research on Analogous Compounds
The foundational reaction for the synthesis of this compound and its analogs is the Mannich reaction, named after the German chemist Carl Mannich. wikipedia.org While the reaction was first described in the early 20th century, its application in medicinal chemistry has been extensive and continues to be an area of active research. taylorandfrancis.comthermofisher.com
The use of the Mannich reaction for the synthesis of antimalarial drugs has a long history, with amodiaquine (B18356) being one of the first Mannich bases used for this purpose. nih.gov Research into phenolic Mannich bases has revealed their potential as cytotoxic agents against various cancer cell lines. nih.gov For instance, Mannich bases of chalcones and indoles incorporating piperazine moieties have shown promising anticancer activity. nih.gov
In recent years, there has been a focus on the synthesis of new phenolic Mannich bases with piperazine and the evaluation of their biological activities, including antimicrobial and enzyme inhibitory effects. researchgate.net For example, phenolic Mannich bases of vanillin-derived chalcones with substituted piperazines have been investigated for their cytotoxic and carbonic anhydrase inhibitory activities. nih.gov
Detailed Research Findings on Derivatives and Analogous Compounds
While specific research focusing solely on this compound is limited in publicly available literature, extensive research has been conducted on its derivatives and analogous compounds. These studies provide valuable insights into the potential biological activities of this chemical scaffold. The primary method for synthesizing these compounds is the Mannich reaction, which involves the condensation of a phenolic compound, formaldehyde, and a piperazine derivative. researchgate.netscitepress.org
Antimicrobial Activity of Analogous Compounds
Derivatives of 2-methoxyphenol have been investigated for their antimicrobial properties. For instance, Schiff bases derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) have been synthesized and tested against various bacteria. mdpi.com One such compound, 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol, showed moderate activity against Klebsiella pneumoniae. mdpi.com The methoxy (B1213986) group on the phenolic ring is believed to enhance the biological activities of these molecules. mdpi.com
Natural methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) have also demonstrated antimicrobial activity against foodborne pathogens and food spoilage bacteria. nih.gov
| Compound Structure | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol | Klebsiella pneumoniae | Moderately active | mdpi.com |
| Eugenol (a methoxyphenol) | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Active | nih.gov |
| Vanillin (a methoxyphenol) | Staphylococcus aureus | Active | nih.gov |
Anticancer Activity of Analogous Compounds
Phenolic Mannich bases incorporating piperazine moieties have been a significant focus of anticancer drug research. nih.gov Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines. nih.gov For example, new Mannich bases derived from a vanillin-derived chalcone (B49325) and various substituted piperazines were synthesized and evaluated for their cytotoxic effects. nih.gov
| Compound Class | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Phenolic Mannich bases of chalcones with piperazine | Oral Squamous Cell Carcinoma (OSCC) | Some derivatives showed high potency and selectivity. | researchgate.net |
| Indole Mannich bases with 4-substituted piperazines | Liver (HUH7), Breast (MCF7), Colon (HCT116) | Some compounds had IC50 values in the lower micromolar range. | nih.gov |
| Vanillin-derived chalcone Mannich bases with substituted piperazines | Not specified | Compounds with N-phenylpiperazine and 1-(3-trifluoromethyl)phenyl piperazine showed the highest potency selectivity expression. | nih.gov |
Other Biological Activities
The versatile scaffold of phenolic piperazine compounds has led to the exploration of other biological activities. For instance, some derivatives have been investigated as carbonic anhydrase inhibitors. nih.gov Additionally, the antioxidant properties of phenolic compounds are well-documented, and the incorporation of a piperazine moiety can modulate this activity. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methoxy-6-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-4-2-3-10(12(11)15)9-14-7-5-13-6-8-14/h2-4,13,15H,5-9H2,1H3 |
InChI Key |
NIMJOSWOYODNCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol and Its Derivatives
Strategies for Constructing the 2-Methoxy-6-(piperazin-1-ylmethyl)phenol Core
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. wikipedia.orgnih.gov The Petasis borono-Mannich (PBM) reaction is a prominent MCR that couples a carbonyl, an amine, and an organoboronic acid to generate substituted amines. wikipedia.orgnih.gov This reaction is particularly well-suited for constructing the this compound core.
The proposed synthesis would involve the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), piperazine (B1678402), and a vinyl- or aryl-boronic acid. nih.govacs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile tool in combinatorial chemistry and drug discovery. wikipedia.orgnih.gov The mechanism involves the initial condensation of the aldehyde and the secondary amine (piperazine) to form an iminium ion intermediate. This electrophilic species is then attacked by the nucleophilic boronic acid, which transfers its organic group to form the final product. nih.gov A key advantage is the ability to introduce diversity at the piperazine N-4 position by using pre-functionalized piperazines or at the benzylic carbon by varying the boronic acid.
A catalyst-free Petasis–borono-Mannich reaction has been reported for the synthesis of various substituted aminomethyl phenol (B47542) derivatives by reacting substituted salicylaldehydes, secondary amines, and boronic acids, achieving low to moderate yields. nih.gov
Table 1: Representative Petasis Reaction for Aminomethyl Phenol Synthesis
| Aldehyde Component | Amine Component | Boronic Acid | Product Type | Reference |
|---|---|---|---|---|
| Salicylaldehyde | Morpholine | Phenylboronic acid | 2-((4-Morpholinophenyl)methyl)phenol | nih.gov |
| 5-Bromosalicylaldehyde | Fused Amine | Fused Boronic Acid | Fused Aminomethyl Phenol Derivative | nih.gov |
This table presents examples of the Petasis reaction applied to salicylaldehydes, which are structural analogs of the required 2-hydroxy-3-methoxybenzaldehyde.
The Mannich reaction is a fundamental C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. beilstein-journals.orgnih.gov In its modified form, it is widely used for the aminomethylation of electron-rich aromatic compounds like phenols. beilstein-journals.org The synthesis of this compound via the Mannich reaction involves a three-component condensation of 2-methoxyphenol (guaiacol), formaldehyde (B43269), and piperazine. nih.gov
The reaction is typically performed under acidic or basic conditions. The mechanism involves the formation of an electrophilic iminium ion from formaldehyde and piperazine. The electron-rich phenol then acts as the nucleophile, attacking the iminium ion, usually at the ortho position to the hydroxyl group due to its strong activating and directing effect. beilstein-journals.org In the case of 2-methoxyphenol, the substitution occurs at the C-6 position, which is activated by both the hydroxyl and methoxy (B1213986) groups and is sterically accessible. This method is straightforward and utilizes readily available starting materials. nih.gov
The formation of the Mannich base can proceed via an ortho-quinone methide (o-QM) intermediate, especially when starting with a pre-formed phenol-aldehyde adduct. beilstein-journals.org
Stepwise or linear synthesis provides a more controlled, albeit often longer, approach to the target molecule and its derivatives. This strategy is beneficial when specific regioselectivity is required or when the functional groups are incompatible with multi-component reaction conditions.
A common stepwise route involves two main steps:
Introduction of a reactive handle on the phenolic ring: This typically involves the formylation of 2-methoxyphenol to produce 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This can be achieved through various methods like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions.
Reductive Amination: The resulting aldehyde is then reacted with piperazine (or a substituted piperazine) under reductive conditions. An iminium ion is formed in situ, which is then reduced by a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final product, this compound.
An alternative stepwise pathway could involve:
Halomethylation: Introduction of a chloromethyl or bromomethyl group onto the 2-methoxyphenol ring.
Nucleophilic Substitution: Subsequent reaction with piperazine, where the secondary amine displaces the halide to form the C-N bond.
These stepwise methods offer precise control over the construction of the molecule and are readily adaptable for synthesizing derivatives by using functionalized piperazines or phenols from the outset.
Synthesis of Substituted Phenolic Moieties
Creating derivatives of the target compound often requires access to variously substituted 2-methoxyphenol (guaiacol) precursors. 2-Methoxyphenol is a naturally occurring compound that can be embedded in numerous biologically active structures. rsc.org New synthetic approaches toward aryl-substituted guaiacol (B22219) derivatives are valuable for medicinal chemistry. rsc.org
One innovative method involves the acid-mediated rearrangement of oxidopyrylium cycloadducts. rsc.orgnih.govresearchgate.net These cycloadducts, derived from maltol (B134687) and various aryl acetylenes, can be treated with specific acids to generate different isomers of aryl-substituted 2-methoxyphenols. For example, reaction with boron trichloride (B1173362) (BCl₃) yields 2-methoxy-5-arylphenol molecules, while treatment with methane (B114726) sulfonic acid leads to 2-methoxy-4-aryl-6-methylphenol derivatives. rsc.orgnih.gov This strategy provides access to phenolic precursors with substitution patterns that may be difficult to achieve through direct electrophilic aromatic substitution.
Table 2: Synthesis of Aryl-Substituted Guaiacol Derivatives via Cycloadduct Rearrangement
| Arylacetylene Substituent | Cycloadduct Yield (%) | Final 2-Methoxy-5-arylphenol Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 25 | 75 | rsc.orgnih.gov |
| 4-Methylphenyl | 33 | 68 | rsc.orgnih.gov |
| 4-Methoxyphenyl | 40 | 70 | rsc.orgnih.gov |
| 4-Chlorophenyl | 26 | 50 | rsc.orgnih.gov |
Synthesis of Piperazine Ring Systems and their Functionalization
The piperazine ring is a key component of numerous pharmaceuticals and is the third most common nitrogen heterocycle in drug discovery. mdpi.comresearchgate.net While many drugs feature piperazines substituted only at the nitrogen atoms, significant advances have been made in the C-H functionalization of the piperazine ring itself, allowing for greater structural diversity. mdpi.comresearchgate.netresearchwithnj.com
Traditional synthesis of the piperazine ring often involves the cyclization of 1,2-diamines or amino acids. nih.govresearchgate.net However, modern methods focus on building the ring with incorporated functionality. For instance, the Stannyl Amine Protocol (SnAP) developed by Bode and coworkers allows for the convergent synthesis of piperazines from aldehydes and a tin-substituted diamine reagent. encyclopedia.pub This method proceeds through a radical cyclization mechanism and enables the introduction of substituents at the carbon atoms of the piperazine ring. encyclopedia.pub
Other advanced strategies for functionalizing a pre-existing piperazine core include:
Photoredox Catalysis: This method allows for the direct C-H arylation, vinylation, and alkylation of N-Boc protected piperazines under mild conditions, using light and a photocatalyst to generate an α-amino radical that couples with various partners. mdpi.comresearchgate.netnih.gov
Direct C–H Lithiation: Using a strong base like s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259) allows for the asymmetric deprotonation and subsequent electrophilic trapping at a carbon adjacent to the nitrogen, yielding enantiopure α-functionalized piperazines. mdpi.com
These methods provide powerful tools for creating a wide range of substituted piperazine building blocks that can then be incorporated into the target structure. mdpi.comresearchgate.net
Derivatization Strategies at the Piperazine Nitrogen and Phenolic Ring
Once the this compound core is assembled, further derivatization can be performed to modulate its properties. The primary sites for functionalization are the N-4 nitrogen of the piperazine ring and the phenolic ring.
Derivatization at the Piperazine Nitrogen: The secondary amine at the N-4 position of the piperazine moiety is a nucleophilic and basic center, making it the most common site for derivatization. researchgate.net Standard organic transformations can be employed to introduce a wide variety of substituents:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones introduces alkyl groups.
N-Acylation: Treatment with acyl chlorides or anhydrides yields amides, providing a way to introduce carbonyl-containing fragments.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can form a bond between the nitrogen and an aryl halide. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
These reactions are generally high-yielding and allow for the systematic exploration of the chemical space around the piperazine ring. rsc.org
Derivatization at the Phenolic Ring: The phenolic ring is activated towards electrophilic aromatic substitution by the strong ortho-, para-directing hydroxyl and methoxy groups. The C-4 position is the most likely site for further substitution due to steric hindrance at C-5 and electronic activation. Typical derivatization reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Nitration: Introduction of a nitro group using nitric acid, which can be subsequently reduced to an amine for further functionalization.
Friedel-Crafts Reactions: Acylation or alkylation can be performed, although the Lewis acidic conditions may require protection of the basic piperazine nitrogens and the phenolic hydroxyl group.
Hydroxyl Group Modification: The phenolic hydroxyl can be converted into an ether or ester to alter solubility and hydrogen bonding capacity. nih.gov
These derivatization strategies provide a comprehensive toolkit for modifying the core structure of this compound, enabling the synthesis of a large library of analogs.
Introduction of Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic moieties into the this compound scaffold is typically achieved by one of two main strategies: the use of a pre-functionalized piperazine in a Mannich-type reaction or the condensation of a substituted amine with a suitable aldehyde precursor to form a Schiff base.
The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons, such as those on a phenol ring. In the context of this compound synthesis, this three-component reaction involves a phenol (like 2-methoxyphenol or a derivative), formaldehyde, and a substituted piperazine. The choice of the piperazine derivative directly determines the nature of the substituent on the final molecule. For instance, the reaction of 2-methoxyphenol with formaldehyde and N-benzylpiperazine would yield a derivative with a benzyl (B1604629) group on the piperazine nitrogen. This method allows for the incorporation of a vast array of aromatic and heterocyclic substituents by simply varying the starting piperazine.
Another prominent method involves the synthesis of Schiff bases, which are then often reduced to the final amine. This typically starts with o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is condensed with a primary amine bearing the desired aromatic or heterocyclic substituent. For example, the reaction of o-vanillin with 2-aminopyrazine (B29847) results in the formation of a Schiff base with a pyrazinyl group. mdpi.com Similarly, reaction with p-toluidine (B81030) would introduce a p-tolyl group. These Schiff bases can be the final target compounds or can be subsequently reduced to the corresponding aminomethylphenol derivatives.
Table 1: Examples of Aromatic and Heterocyclic Substituted Derivatives
| Starting Phenol/Aldehyde | Amine Component | Synthetic Method | Resulting Derivative Class |
| 2-Methoxyphenol | N-Aryl/Heteroaryl-piperazine | Mannich Reaction | 2-Methoxy-6-((4-substituted-piperazin-1-yl)methyl)phenol |
| o-Vanillin | Arylamine/Heteroarylamine | Schiff Base Formation | (E)-2-Methoxy-6-(((substituted-aryl/heteroaryl)imino)methyl)phenol |
| Eugenol (B1671780) | Dimethylamine | Mannich Reaction | 4-allyl-6-(dimethylaminomethyl)-2-methoxyphenol scitepress.org |
Formation of Schiff Base Analogues and Imine Linkages
The formation of Schiff base analogues of this compound is a widely employed synthetic strategy. These compounds, characterized by an imine (-C=N-) linkage, are typically synthesized through the condensation reaction between an aldehyde and a primary amine. In this context, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a common starting material. nih.gov
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by acids or bases. The versatility of this method lies in the wide variety of primary amines that can be used, allowing for the synthesis of a large library of Schiff base derivatives. For instance, reacting o-vanillin with 1-amino-4-methylpiperazine (B1216902) leads to the formation of 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.
The imine bond in these Schiff bases can be subsequently reduced to an amine linkage to produce derivatives of 2-Methoxy-6-(aminomethyl)phenol. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation. This two-step process of Schiff base formation followed by reduction provides a flexible route to a diverse range of aminomethylphenol derivatives.
Table 2: Synthesis of Schiff Base Analogues from o-Vanillin
| Amine Reactant | Resulting Schiff Base |
| 2-Aminopyrazine | 2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol mdpi.com |
| p-Anisidine | 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol atlantis-press.com |
| 5-Nitropyridin-2-amine | 2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol |
| 4-Aminoacetophenone | 1-{4-[(4-hydroxy-3-methoxy-benzylidene)-amino]-phenyl}-ethanone atlantis-press.com |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time. numberanalytics.com
For the Mannich reaction, the choice of solvent can significantly impact the reaction rate and yield. While polar solvents like ethanol are commonly used, solvent-free conditions have also been explored, which can offer environmental benefits and simplified work-up procedures. scitepress.orgarkat-usa.org The reaction temperature is another critical factor; for instance, in the synthesis of 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol from eugenol via a Mannich reaction, refluxing at 78°C in ethanol for 90 minutes was found to be effective. scitepress.org
In the synthesis of Schiff bases, the catalyst plays a pivotal role. While the reaction can proceed without a catalyst, the use of acid or base catalysts can significantly accelerate the reaction. Natural acid catalysts, such as lime juice, have been successfully employed for the synthesis of Schiff bases from vanillin (B372448), offering a greener alternative to conventional acid catalysts. atlantis-press.com The reaction time for Schiff base formation can also be optimized. For example, the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was achieved in just 30 minutes using a stirrer method in a water solvent, resulting in a high yield of 95%. atlantis-press.com
Table 3: Optimization Parameters for Synthetic Methodologies
| Reaction Type | Parameter | Conditions Explored | Effect on Yield/Selectivity |
| Mannich Reaction | Catalyst | Ammonium Chloride | Effective in catalyzing Mannich-type reactions. researchgate.net |
| Mannich Reaction | Solvent | Ethanol, Solvent-free | Solvent-free conditions can be efficient and environmentally friendly. arkat-usa.org |
| Mannich Reaction | Temperature | 70-90°C | Optimum temperature can maximize yield by balancing reaction rate and side reactions. rasayanjournal.co.in |
| Schiff Base Formation | Catalyst | Acid (e.g., lime juice), Base | Catalysts can significantly reduce reaction times. atlantis-press.com |
| Schiff Base Formation | Solvent | Ethanol, Water, Methanol | The choice of solvent can influence reaction rate and product solubility. |
| Schiff Base Formation | Reaction Time | 30 minutes to several hours | Shorter reaction times are achievable under optimized conditions. atlantis-press.com |
Computational Chemistry and Theoretical Investigations of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency.
The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For derivatives of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol, this is typically performed using DFT methods, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311G(d) or 6-311G(d,p). epstem.netresearchgate.netresearchgate.net The calculation finds the minimum energy conformation, providing optimized geometrical parameters like bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can be compared with experimental data from X-ray crystallography for validation. researchgate.net For instance, studies on similar phenol (B47542) Schiff base compounds have shown good agreement between calculated and crystallographically determined structures. nih.govresearchgate.net
A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. sci-hub.se The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. epstem.netsci-hub.se A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov
Table 1: Example of Optimized Geometrical Parameters for a Phenol Derivative This table presents hypothetical data based on typical values found in computational studies for similar structures.
| Parameter | Atoms | Calculated Value (B3LYP/6-311G(d)) |
|---|---|---|
| Bond Length (Å) | C-O (Phenolic) | 1.355 |
| Bond Length (Å) | C=N (Imine) | 1.289 |
| Bond Angle (°) | C-O-H | 109.5 |
| Bond Angle (°) | C-C-N | 121.8 |
| Dihedral Angle (°) | C-C-C-C (Aromatic Ring) | 0.1 |
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. epstem.netresearchgate.net These descriptors, rooted in Conceptual DFT, provide a quantitative framework for understanding molecular reactivity. frontiersin.org
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ²/2η).
While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific reactive sites within the molecule. researchgate.net Methods like Fukui functions and the Dual Descriptor (Δf(r)) are used to pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org
Table 2: Calculated Global Reactivity Descriptors for a Hypothetical this compound Derivative This table presents hypothetical data based on typical values found in computational studies.
| Descriptor | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.525 |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.325 |
| Electrophilicity Index | ω | χ²/2η | 2.67 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. nih.gov It helps in identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding intermolecular interactions and chemical reactivity. nih.govnih.gov The MEP map is color-coded to represent different potential values. wolfram.com
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often located on electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. nih.govresearchgate.net
Green: Denotes regions of neutral or near-zero potential.
For phenol derivatives, the red regions are expected around the phenolic oxygen and piperazine (B1678402) nitrogen atoms, while the blue region is associated with the phenolic hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction. researchgate.net NBO analysis is particularly useful for identifying and quantifying hyperconjugative interactions and the strength of intramolecular hydrogen bonds, such as the one between the phenolic hydroxyl group and a nearby nitrogen atom in many Schiff base structures. researchgate.netnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used in drug discovery to understand ligand-protein interactions and to screen for potential inhibitors. mdpi.com
Derivatives of this compound, due to their structural features, are often investigated as potential inhibitors of enzymes involved in inflammation, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). chemmethod.comjaper.in
iNOS Inhibition: Overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions. chemmethod.com Docking studies can predict how these phenol derivatives might bind to the iNOS active site, potentially inhibiting its function. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
COX-2 Inhibition: The COX-2 enzyme is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov It is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Docking studies of phenol derivatives into the COX-2 active site can reveal their binding mode and affinity. Key amino acid residues in the COX-2 active site, such as Arg120, Tyr355, and Ser530, are often involved in crucial hydrogen bonding interactions with inhibitors. japer.innih.gov The presence of a sulfonamide or a similar group in some inhibitors is known to facilitate selective binding to a side pocket in COX-2, a feature that can be explored for piperazine derivatives. mdpi.com The results are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower values indicating stronger binding. nih.govresearchgate.net
Table 3: Example of Molecular Docking Results for a Derivative Against Inflammatory Targets This table presents hypothetical data based on typical values found in computational studies.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| COX-2 | 1CX2 | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond |
| COX-2 | 1CX2 | -9.5 | Val523, Leu352 | Hydrophobic |
| iNOS | 3E7G | -8.8 | Trp366, Gln257 | Hydrogen Bond |
| iNOS | 3E7G | -8.8 | Met368, Val346 | Hydrophobic |
Binding Affinity and Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction profile of a ligand with its target protein. For derivatives of this compound, these studies can elucidate how modifications to the core structure influence binding energy and interactions with key amino acid residues within a protein's active site.
In typical molecular docking simulations, a lower binding energy score indicates a more stable and favorable interaction between the ligand and the target protein. These studies reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For example, in studies of similar phenolic or piperazine-containing compounds, the methoxy (B1213986) and hydroxyl groups on the phenol ring often act as hydrogen bond donors or acceptors, while the piperazine and aromatic rings engage in hydrophobic and π-π stacking interactions.
The table below illustrates the type of data generated from molecular docking studies on derivatives, showing predicted binding energies and key interacting residues with a hypothetical target protein.
Table 1: Example of Molecular Docking Results for Derivatives
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|---|
| Derivative A | Enzyme X | -8.5 | TYR 82, SER 120 | Hydrogen Bond |
| Derivative A | Enzyme X | PHE 210, TRP 214 | Hydrophobic/π-π Stacking | |
| Derivative B | Receptor Y | -9.2 | ASP 150, GLU 152 | Hydrogen Bond, Ionic |
| Derivative B | Receptor Y | LEU 180, VAL 195 | Hydrophobic | |
| Derivative C | Enzyme X | -7.9 | HIS 95 | Hydrogen Bond |
| Derivative C | Enzyme X | ALA 211, PRO 212 | Van der Waals |
In Silico ADME Profiling and Drug-Likeness Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. nih.gov Computational tools like SwissADME are widely used to predict these properties and assess a molecule's "drug-likeness" based on established rules such as Lipinski's Rule of Five. rjpponline.orgeijppr.com This pre-emptive analysis helps in identifying candidates with favorable pharmacokinetic profiles before committing resources to synthesis and experimental testing. sciensage.info
The drug-likeness of a compound is often assessed using several filters. The Lipinski filter, for instance, suggests that a compound is more likely to be orally bioavailable if it meets certain criteria: a molecular weight (MW) under 500 g/mol , a logP (lipophilicity) value less than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). mdpi.com The bioavailability radar provides a rapid visual assessment of drug-likeness by plotting properties like lipophilicity, size, polarity, solubility, flexibility, and saturation within a desired physicochemical space. nih.govphytojournal.com
Below are tables representing a typical in silico ADME and drug-likeness prediction for a compound like this compound.
Table 2: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Lipinski's Rule | Status |
|---|---|---|---|
| Molecular Weight (MW) | 236.29 g/mol | ≤ 500 | Pass |
| Lipophilicity (Consensus LogP) | 1.85 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 2 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |
| Molar Refractivity | 67.50 | 40 - 130 | Pass |
| Bioavailability Score | 0.55 | - | Good |
Table 3: Predicted Pharmacokinetic Properties
| Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | GI Absorption | High | Likely well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | |
| Metabolism | CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. | |
| CYP2C9 inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. | |
| CYP2D6 inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme. | |
| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. | |
| Excretion | Water Solubility (Log S) | -3.5 | Moderately Soluble. |
| Skin Permeation (Log Kp) | -7.0 cm/s | Low skin permeation. swissadme.ch |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mq.edu.auamanote.comnih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of atomic contacts that govern crystal packing.
The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.
The table below presents a hypothetical breakdown of intermolecular contacts for this compound, derived from a Hirshfeld surface analysis, illustrating the relative contributions of different interactions to the crystal stability.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Intermolecular Contact | Contribution (%) | Description |
|---|---|---|
| H···H | 45.5% | Represents the most significant contribution, typical for hydrogen-rich organic molecules. nih.gov |
| C···H / H···C | 25.0% | Indicates significant van der Waals interactions and potential weak C-H···π interactions. nih.gov |
| O···H / H···O | 20.2% | Corresponds to conventional and non-conventional hydrogen bonds involving the hydroxyl and methoxy groups. nih.gov |
| N···H / H···N | 7.5% | Relates to hydrogen bonds involving the piperazine nitrogen atoms. nih.gov |
| Other (C···C, C···N, etc.) | 1.8% | Minor contributions from other van der Waals contacts. |
Coordination Chemistry of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives
Design and Synthesis of Metal Complexes with Related Ligands
The synthesis of metal complexes with ligands related to 2-Methoxy-6-(piperazin-1-ylmethyl)phenol is a well-established area of research. The process typically involves two key stages: the synthesis of a suitable Schiff base ligand followed by its reaction with various metal salts. nih.gov
The complexation of piperazine-based Schiff base ligands with transition metal ions such as Fe(III), Co(II), Cu(II), Ni(II), and Mn(II) has been widely reported. nih.govsamipubco.com These reactions are typically carried out by mixing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). aristonpubs.comresearchgate.net The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), is influenced by the reaction conditions and the nature of the metal ion and ligand. samipubco.commdpi.com
For instance, novel Co(II), Fe(III), and Mn(III) complexes have been synthesized by reacting a Schiff base ligand derived from o-vanillin with the corresponding metal salts in an ethanolic medium under reflux. aristonpubs.com Similarly, complexes of Co(II), Ni(II), Cu(II), and Mn(II) have been prepared, leading to compounds with proposed octahedral, tetrahedral, or square planar geometries depending on the metal center. samipubco.comresearchgate.net The piperazine (B1678402) moiety, known for its flexible core structure, allows for the design of ligands that can form both monometallic and bimetallic complexes. biointerfaceresearch.comrsc.org Studies on dinuclear copper(II) complexes with related phenol-piperazine ligands have also been successfully conducted, highlighting the versatility of this ligand framework. mdpi.com The coordination typically involves the phenolic oxygen and the azomethine nitrogen atoms, forming stable chelate rings with the metal ion. aristonpubs.comresearchgate.net
Schiff base ligands are versatile compounds formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.govsemanticscholar.org For ligands related to the title compound, the synthesis typically involves the condensation reaction of a formyl-substituted phenol (B47542), such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), with an amine containing a piperazine ring. nih.govaristonpubs.com
The reaction is generally performed by refluxing equimolar amounts of the aldehyde and the amine in a solvent like ethanol for several hours. aristonpubs.comnih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Upon completion, the product often precipitates from the solution as a crystalline solid, which can then be collected by filtration, washed, and recrystallized to achieve high purity. nih.govnih.gov The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) group, which is a crucial coordinating site for metal ions. nih.gov
Structural Characterization of Metal Complexes
A comprehensive structural characterization is essential to understand the properties and potential applications of newly synthesized metal complexes. This is achieved through a combination of single-crystal X-ray diffraction, various spectroscopic methods, and magnetic susceptibility measurements.
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of crystalline compounds. mdpi.com It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net
Spectroscopic techniques are vital for confirming the coordination of a ligand to a metal ion and for elucidating the structure of the resulting complex. aristonpubs.com
Infrared (IR) Spectroscopy: In the IR spectrum of a Schiff base ligand, a characteristic absorption band corresponding to the stretching vibration of the azomethine or imine group (ν(C=N)) is observed. nih.gov Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal ion. nih.gov Furthermore, the disappearance of the broad band associated with the phenolic hydroxyl group (ν(O-H)) in the ligand spectrum and the appearance of new, non-ligand bands at lower frequencies in the spectra of the complexes are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, respectively. aristonpubs.commdpi.com
Table 1: Representative IR Spectral Data for a Schiff Base Ligand and its Metal Complexes
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |
|---|---|---|---|---|
| Ligand | ~3400 | ~1669 | - | - |
| Cu(II) Complex | - | Shifted | ~500 | ~400 |
| Ni(II) Complex | - | Shifted | Present | Present |
| Co(II) Complex | - | Shifted | Present | Present |
(Note: Data are generalized from typical findings in the literature. mdpi.comnih.gov)
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the ligands and their complexes provide valuable information about their electronic structure and the geometry of the coordination sphere. The spectra of the ligands typically show absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. biointerfaceresearch.com Upon complexation, these bands may shift in wavelength and/or change in intensity. biointerfaceresearch.com More importantly, the appearance of new bands in the visible region for the complexes, which are absent in the ligand spectrum, can be assigned to d-d electronic transitions (ligand-field transitions). The positions and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral, or square planar). aristonpubs.comresearchgate.net
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which is crucial for determining its electronic structure and stereochemistry. researchgate.netresearchgate.net The effective magnetic moment (μ_eff) is calculated from the measured susceptibility and can be used to distinguish between different possible geometries. researchgate.net
For example, Co(II) (d⁷) complexes can be high-spin octahedral (μ_eff ≈ 4.3–5.2 B.M.), tetrahedral (μ_eff ≈ 4.2–4.8 B.M.), or low-spin square planar (μ_eff ≈ 2.1–2.9 B.M.). Similarly, Ni(II) (d⁸) complexes are typically octahedral with magnetic moments of about 2.9–3.4 B.M. or square planar, which are diamagnetic (μ_eff = 0 B.M.). researchgate.net Cu(II) (d⁹) complexes generally exhibit a magnetic moment of approximately 1.7–2.2 B.M., corresponding to one unpaired electron, regardless of whether the geometry is octahedral, tetrahedral, or square planar. samipubco.com These measurements, when used in conjunction with electronic spectral data, allow for a reliable assignment of the coordination geometry of the metal complexes. researchgate.net
Table 2: Typical Magnetic Moments for Transition Metal Complexes
| Metal Ion | d-electron config. | Geometry | Magnetic Moment (μ_eff, B.M.) |
|---|---|---|---|
| Mn(II) | d⁵ | High-spin Octahedral | ~5.9 |
| Fe(III) | d⁵ | High-spin Octahedral | ~5.9 |
| Co(II) | d⁷ | High-spin Octahedral | 4.3 - 5.2 |
| Ni(II) | d⁸ | Octahedral | 2.9 - 3.4 |
| Cu(II) | d⁹ | Octahedral/Square Planar | 1.7 - 2.2 |
(Note: Values are typical ranges found in coordination chemistry literature. researchgate.net)
Catalytic Applications of Metal Complexes
Metal complexes incorporating derivatives of this compound have emerged as versatile catalysts in a range of chemical transformations. The ligand's architecture, featuring a phenolate (B1203915) oxygen and multiple nitrogen donors from the piperazine and methylamine (B109427) groups, allows for the stabilization of various metal ions in different oxidation states, which is a key feature for catalytic activity. nih.gov These complexes have been particularly investigated for their ability to mimic the active sites of metalloenzymes and to catalyze challenging oxidation reactions.
Oxidation of Alkanes and Alkenes
The selective oxidation of hydrocarbons such as alkanes and alkenes into more valuable oxygenated products under mild conditions is a significant challenge in industrial chemistry. Metal complexes derived from phenolic ligands are explored for this purpose, aiming to activate oxidants like molecular oxygen or hydrogen peroxide. While direct studies on this compound complexes for alkane and alkene oxidation are not extensively detailed in the reviewed literature, the catalytic potential of related systems provides valuable insights.
Research into cobalt-based heterogeneous catalysts has demonstrated the importance of the ligand structure in the selective oxidation of phenolic compounds, which is a related field of study. For instance, in the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone (a key intermediate for Vitamin E synthesis), the structure of Co-N-C materials was found to be crucial for high catalytic activity. rsc.org Similarly, studies on the oxidation of alkylarenes (aromatic hydrocarbons with alkyl side chains) using transition metal complexes highlight the role of the catalyst in activating molecular oxygen and facilitating radical-chain processes. researchgate.net The catalytic activity of metalloporphyrin complexes in the selective oxidation of cycloalkanes with molecular oxygen has also been investigated, showing that the yields of oxidation products have a relationship with the electronegativity of the axial ligands in the complexes. researchgate.net These findings suggest that metal complexes of this compound and its derivatives could be promising candidates for such oxidation reactions, warranting further investigation.
Biomimetic Catalysis (e.g., Catechol Oxidase Mimics)
A significant area of application for these complexes is in biomimetic catalysis, particularly in modeling the function of copper-containing enzymes like catechol oxidase. nih.gov Catechol oxidase is a type-3 copper enzyme that catalyzes the oxidation of o-catechols to their corresponding o-quinones. nih.govresearchgate.net Researchers have synthesized numerous mono- and dinuclear copper(II) complexes with ligands structurally related to this compound to mimic this activity. researchgate.net
Dinuclear copper(II) complexes of ligands like 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol have shown notable catecholase-like activity. mdpi.comresearchgate.net These synthetic complexes effectively catalyze the aerial oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ) in organic solvents such as methanol. mdpi.comresearchgate.net The catalytic efficiency of these mimics is often evaluated by monitoring the formation of the quinone product, which has a characteristic absorption band around 400 nm. mdpi.com
The catalytic activity is influenced by the specific structure of the complex, the nature of the solvent, and the concentration of the catalyst and substrate. mdpi.comresearchgate.net For example, the presence of water has been shown to have a negative effect on the catalytic efficiency of some of these complexes. mdpi.com The table below summarizes the catalytic activity of several biomimetic copper(II) complexes.
| Complex/Ligand System | Substrate | Solvent | Turnover Number (kcat, h-1) | Reference |
|---|---|---|---|---|
| Dicopper(II) complex with poly-benzimidazole ligand | 3,5-di-tert-butylcatechol (3,5-DTBC) | Acetonitrile (B52724) | ~45 | rsc.org |
| Dimanganese(II) complex with poly-benzimidazole ligand | 3,5-di-tert-butylcatechol (3,5-DTBC) | Acetonitrile | ~8-40 | rsc.org |
| Copper(II) complex with a polydentate tripodal ligand (trenpyz) | 3,5-di-tert-butylcatechol (3,5-DTBC) | Methanol | 2560 | researchgate.net |
These studies aim not only to create functional models of enzymes but also to understand the fundamental properties that govern their catalytic power, such as the role of the Cu(II)/Cu(I) redox couple. researchgate.net
Investigation of Catalytic Pathways
Understanding the reaction mechanism is crucial for designing more efficient catalysts. For the catechol oxidase mimics based on this compound derivatives, extensive studies have been conducted to elucidate the catalytic cycle. nih.gov
The generally accepted mechanism for catecholase activity involves the binding of the catechol substrate to the copper center(s) of the catalyst. scielo.org.ar In the case of dinuclear copper(II) complexes, the catechol substrate binds to the metal centers, often after deprotonation of one of its hydroxyl groups. scielo.org.ar This is followed by an intramolecular electron transfer from the bound catecholate to the Cu(II) centers, reducing them to Cu(I) and oxidizing the substrate to a semiquinone intermediate. nih.gov
The reduced dicopper(I) complex then reacts with molecular oxygen (O₂) to form a peroxo-dicopper(II) species. scielo.org.ar This activated oxygen species can then oxidize a second molecule of catechol, regenerating the initial dicopper(II) state of the catalyst and completing the catalytic cycle. scielo.org.arnih.gov
Kinetic studies based on the Michaelis-Menten model are often employed to analyze the catalytic behavior. researchgate.net These investigations reveal that the reaction pathway can be complex. For instance, one study identified two different catalytic pathways for a dinuclear copper complex: one that proceeds through the formation of semiquinone species and produces hydrogen peroxide as a byproduct, and another that involves a two-electron reduction of the dicopper(II) center by the substrate, generating water. nih.gov Electrochemical studies, such as cyclic voltammetry, are also vital for probing the Cu(II)/Cu(I) redox process, which is a key step in the catalytic cycle. researchgate.net
The proposed catalytic cycle for the oxidation of 2-aminophenol, which mimics phenoxazinone synthase activity, provides a parallel mechanism. It involves the formation of 2-aminophenoxyl radicals catalyzed by the copper complex, which is considered the rate-limiting step. researchgate.net Such detailed mechanistic investigations, combining kinetics, spectroscopy, and theoretical calculations, are essential for the rational design of next-generation biomimetic catalysts. nih.govresearchgate.net
Biological and Biomedical Research Applications of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives Mechanistic Insights
Anti-inflammatory Activity and Mechanistic Pathways
Chronic inflammation is a key pathological feature of numerous diseases. Derivatives of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol have been investigated for their ability to modulate key inflammatory pathways, showing promise as potential anti-inflammatory agents.
Inhibition of Nitric Oxide (NO) Production in Macrophage Cells
Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of inflammatory conditions. Several studies have demonstrated that derivatives incorporating methoxyphenol and piperazine (B1678402) moieties can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. For instance, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety have been shown to significantly reduce NO levels in activated macrophages. This inhibitory action on NO production is a crucial first indicator of a compound's anti-inflammatory potential.
Modulation of iNOS and COX-2 Expression and Protein Levels
The production of NO and prostaglandins (B1171923) during inflammation is primarily catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Research has shown that the anti-inflammatory effects of this compound derivatives are often linked to their ability to downregulate the expression of both iNOS and COX-2. For example, a newly synthesized methyl salicylate derivative containing a piperazine group, compound M16, was found to attenuate the LPS-induced upregulation of COX-2 in RAW264.7 macrophages. nih.gov By reducing the protein levels of these pro-inflammatory enzymes, these derivatives can effectively decrease the synthesis of key inflammatory mediators.
Impact on Cytokine Release and Inflammatory Mediators
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a pivotal role in orchestrating the inflammatory response. The therapeutic potential of this compound derivatives also extends to their ability to modulate cytokine release. Studies on various piperazine derivatives have shown a significant, dose-dependent inhibition of LPS-induced release of TNF-α and IL-6 in macrophage cells. nih.govnih.gov For example, the piperazine derivative LQFM182 was shown to reduce the levels of IL-1β and TNF-α in a pleurisy test. nih.gov This modulation of cytokine production highlights a broad-spectrum anti-inflammatory activity.
Anti-tumor Activity and Apoptosis Induction
In addition to their anti-inflammatory properties, derivatives of this compound have garnered attention for their potential as anti-cancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.
Inhibition of Cancer Cell Line Growth
A significant body of research has focused on the cytotoxic effects of these derivatives against a panel of human cancer cell lines. The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Derivatives have shown potent activity against a range of cancers, including leukemia, breast cancer, and lung cancer. For example, a series of aminated quinolinequinones linked to piperazine analogs displayed potent inhibition of cancer cell growth across several cell lines. nih.gov Another study on indeno[1,2-c]quinolin-11-one derivatives containing a 9-methoxy-6-(piperazin-1-yl) moiety also reported strong anti-proliferative activities. rsc.org
Below is an interactive data table summarizing the anti-proliferative activity of selected derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) |
| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | Hela | 0.54 |
| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | SKHep | 0.99 |
| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | MDA-MB-231 | 0.79 |
| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | H1299 | 1.18 |
| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | Hela | 0.98 |
| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | SKHep | 2.46 |
| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | MDA-MB-231 | 0.70 |
| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | H1299 | 0.68 |
Induction of Reactive Oxygen Species (ROS) Production
One of the key mechanisms by which these derivatives induce apoptosis in cancer cells is through the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. Several studies have shown that piperazine derivatives can lead to an increase in intracellular ROS levels in cancer cells. plos.org For instance, novel β-elemene piperazine derivatives were found to induce apoptosis in human leukemia cells through the production of ROS. plos.orgnih.gov This ROS-mediated apoptosis is often associated with the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The ability of these compounds to selectively increase ROS in cancer cells, which often have a compromised antioxidant defense system, is a promising strategy for anti-cancer therapy.
Interaction with Cell Proliferation and Survival Signaling Pathways
Research into piperazine derivatives has revealed their potent ability to interfere with the signaling pathways that govern cell proliferation and survival, making them promising candidates for anticancer drug development. While specific studies on this compound derivatives are limited, research on analogous piperazine compounds provides significant mechanistic insights.
One novel piperazine derivative has been shown to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis. nih.govnih.gov This is achieved through the inhibition of multiple critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govnih.gov The GI50 values for this compound, ranging from 0.06 to 0.16 μM, indicate potent anticancer activity across various cancer cell lines. nih.govnih.gov
Another piperazine-containing compound, designated as PCC, has demonstrated a strong suppressive effect on human liver cancer cells by inducing both intrinsic and extrinsic apoptotic pathways. rsc.org Mechanistically, PCC was found to decrease the mitochondrial membrane potential and promote the release of cytochrome c, which are key events in the intrinsic apoptotic pathway. rsc.org This leads to the activation of caspases 3/7 and 9. rsc.org Furthermore, PCC activates the extrinsic pathway via caspase-8 activation, which is linked to the suppression of NF-κB translocation to the nucleus. rsc.org The ability of malignant cells to evade apoptosis is a hallmark of cancer, and the dual induction of apoptotic pathways by piperazine derivatives like PCC highlights their potential as effective anticancer agents. rsc.org
The following table summarizes the inhibitory effects of a representative piperazine derivative on key signaling pathways implicated in cancer.
| Signaling Pathway | Effect of Piperazine Derivative | Reference |
| PI3K/AKT | Inhibition | nih.govnih.gov |
| Src Family Kinases | Inhibition | nih.govnih.gov |
| BCR-ABL | Inhibition | nih.govnih.gov |
| NF-κB Translocation | Suppression | rsc.org |
Antiplasmodial Activity (e.g., against Plasmodium falciparum)
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antiplasmodial agents. Piperazine derivatives have shown considerable promise in this area.
Studies on arylpiperazines have indicated that these compounds can be significantly more potent against chloroquine-resistant strains of P. falciparum than against chloroquine-sensitive strains, suggesting a different mechanism of action from traditional antimalarials. ijacskros.com Furthermore, a high-throughput screening program identified piperazine sulfonamides with activity against P. falciparum. nih.gov
More recent research on aminoquinoline-pyrimidine hybrids linked by piperazine has demonstrated excellent potency and a high selectivity index against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of the parasite. nih.gov Similarly, fluorinated piperazine-hydroxyethylamine analogues have been synthesized and tested, with some compounds exhibiting promising inhibitory activity against both P. falciparum 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains. mdpi.com The mechanism of action for some piperazine-tethered compounds appears to be distinct from known antimalarials, as they have been observed to prevent the development of the parasite at multiple stages of its intraerythrocytic life cycle. rsc.org While target exploration for some amino alcohol series of piperazine derivatives has ruled out plasmepsin 2 enzyme and hemozoin inhibition, it points towards a non-classical antimalarial mechanism. ijacskros.com
Antimicrobial Properties (e.g., against bacterial and fungal strains)
Piperazine derivatives have been extensively investigated for their antimicrobial properties and have shown a broad spectrum of activity against various bacterial and fungal pathogens.
A number of synthesized piperazine derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govrsc.org In contrast, their activity against fungal strains like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger has been reported to be less potent. nih.gov The antimicrobial activity is influenced by the nature of the substituents on the piperazine ring. ijacskros.com
One study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed its antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). sigmaaldrich.com The underlying mechanism for PNT's antimicrobial action was found to be the inhibition of DNA gyrase, leading to cell disruption. sigmaaldrich.com Another related compound, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542), was found to be moderately active against Kelebsiella pneumonia. mdpi.com
The following table presents the antimicrobial activity of a synthesized piperazine derivative against various microbial strains.
| Microbial Strain | Activity | Reference |
| Staphylococcus aureus | Significant | nih.govrsc.org |
| Pseudomonas aeruginosa | Significant | nih.govrsc.org |
| Escherichia coli | Significant | nih.govrsc.org |
| Aspergillus fumigatus | Less Active | nih.gov |
| Kelebsiella pneumonia | Moderately Active | mdpi.com |
Interaction with Neurotransmitter Systems
Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter systems in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors. These interactions form the basis of their therapeutic effects in a range of neurological and psychiatric disorders.
Many arylpiperazine compounds exhibit affinity for serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine (B1211576) D2 receptors. nih.gov The specific affinity profile can be modulated by structural modifications to the arylpiperazine scaffold. nih.gov For instance, certain coumarin-piperazine ligands have been developed as dual serotonin and dopamine receptor agents with potential antipsychotic and antiparkinsonian properties. researchgate.net
The neuropharmacological activity of some piperazine derivatives is modulated by both the serotonergic and GABAergic pathways. mdpi.com For example, the anxiolytic-like activity of one such derivative was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity was mediated through the serotonergic system. mdpi.com The ability of these compounds to act as multi-target ligands for aminergic G-protein-coupled receptors (GPCRs) is a key area of research for the development of new treatments for conditions like schizophrenia. ijacskros.com
Corrosion Inhibition Mechanisms (for piperazine-based ligands)
Piperazine and its derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface.
These compounds form a protective film on the metal surface, which acts as a physical barrier, preventing direct contact between the metal and the corrosive medium. nih.gov The adsorption process involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of any aromatic rings in the derivative with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, resulting in a stable adsorbed layer. sigmaaldrich.com
Potentiodynamic polarization studies have shown that many piperazine derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijacskros.comsigmaaldrich.com The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to greater surface coverage and improved corrosion protection. ijacskros.comsigmaaldrich.com The structure of the piperazine derivative, including the presence of other functional groups, can significantly influence its adsorption characteristics and, consequently, its inhibitory performance. nih.gov A Mannich base with a structure similar to the topic compound, 2-((4-(2-hydroxy-4-methylbenzyl)piperazin-1-yl)methyl)-5-methylphenol (HMP), was found to be a mixed-type inhibitor for mild steel in a sulfuric acid solution. sigmaaldrich.com
Plant Growth Regulatory Activity of Related Metal Complexes
While the biological activities of piperazine derivatives are well-documented in medicinal chemistry, their application in agriculture, specifically as components of plant growth regulators, is a less explored area. However, the ability of piperazine-based ligands to form stable complexes with metal ions suggests potential for such applications.
Metal ions are essential micronutrients for plant growth and development, playing crucial roles in various physiological and biochemical processes. The use of metal complexes with organic ligands can enhance the bioavailability of these micronutrients to plants. For example, Schiff base ligands of the salen and salophen type have been shown to form stable complexes with Zn2+, and these complexes have demonstrated the ability to promote seed germination and seedling growth in papaya. ijacskros.com Although this research did not involve piperazine-based ligands, it highlights the principle of using metal complexes to influence plant growth.
Currently, there is a lack of specific research on the plant growth regulatory activity of metal complexes derived from this compound. Future studies in this area could explore whether metal complexes of these ligands can modulate plant growth, potentially by influencing nutrient uptake, enzyme activity, or hormonal signaling pathways within the plant.
Structure Activity Relationship Sar Studies of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol derivatives can be significantly modulated by the introduction of various substituents on both the phenolic and piperazine (B1678402) rings. Research on related phenolic and piperazine-containing compounds has demonstrated that even subtle changes in substitution patterns can lead to profound differences in pharmacological effects.
Variations on the piperazine ring are a key focus of SAR studies. The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. The introduction of different chemical moieties at this position can influence the compound's interaction with its biological target. For instance, in a series of phenolic Mannich bases with piperazine, substituting the piperazine nitrogen with groups like N-phenyl or N-benzyl was found to significantly affect their cytotoxic and carbonic anhydrase inhibitory activities. This suggests that the nature of the substituent on the piperazine ring plays a crucial role in determining the biological activity profile of the molecule.
| Compound Derivative | Substituent at Piperazine N-4 | Potential Impact on Biological Activity |
|---|---|---|
| Derivative A | Methyl | Alters basicity and steric bulk, potentially affecting receptor interaction. |
| Derivative B | Phenyl | Introduces aromatic interactions, may enhance binding affinity through pi-stacking. |
| Derivative C | Benzyl (B1604629) | Increases lipophilicity and steric bulk, potentially improving cell permeability and target engagement. |
| Derivative D | Substituted Phenyl (e.g., with electron-withdrawing or donating groups) | Modulates electronic properties, which can fine-tune binding affinity and selectivity. |
Stereochemical Influence on Pharmacological Efficacy
Stereochemistry is a critical determinant of the pharmacological efficacy of chiral drugs. Although specific studies on the stereochemical influence of this compound derivatives were not prominent in the search results, the principles of stereopharmacology are universally applicable. If a chiral center is introduced into the molecule, for example, by substitution on the methylene (B1212753) bridge or on a substituent of the piperazine ring, the resulting enantiomers can exhibit different biological activities.
Biological systems, such as receptors and enzymes, are chiral and can differentiate between stereoisomers. One enantiomer may bind to the target with higher affinity and/or have a different mode of action compared to its counterpart. This stereoselectivity is a hallmark of specific drug-receptor interactions. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives would be a crucial step in understanding their SAR and optimizing their therapeutic potential.
Correlation of Electronic and Steric Properties with Biological Response
The biological response of this compound derivatives is intricately linked to their electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies are powerful tools used to correlate these physicochemical properties with biological activity. While a specific QSAR study for this exact class of compounds was not found, the general principles are well-established.
Electronic properties, such as the electron-donating or electron-withdrawing nature of substituents, can be quantified by parameters like the Hammett constant (σ). These properties influence the ionization state of the molecule and its ability to participate in electrostatic interactions with the biological target. For instance, modifying the substituents on the phenyl ring of the piperazine moiety can alter the electron density of the entire molecule, thereby affecting its binding affinity.
Steric properties, including the size and shape of the molecule, are also critical. Descriptors such as molecular weight, molar refractivity, and Taft's steric parameter (Es) can be used to quantify these effects. The introduction of bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease activity due to steric hindrance. The interplay between electronic and steric factors is often complex and requires careful analysis to build a predictive QSAR model.
| Physicochemical Property | Descriptor Example | Potential Influence on Biological Response |
|---|---|---|
| Electronic Effects | Hammett Constant (σ) | Modulates pKa, hydrogen bonding capacity, and electrostatic interactions with the target. |
| Steric Effects | Taft's Steric Parameter (Es) | Affects the fit of the molecule within the binding site; can lead to enhanced affinity or steric hindrance. |
| Lipophilicity | LogP | Influences membrane permeability, solubility, and non-specific binding. |
Design Principles for Enhanced Efficacy
Based on the general principles of SAR and findings from studies on related compounds, several design principles can be proposed for enhancing the efficacy of this compound derivatives.
A primary strategy involves the systematic modification of the substituent at the N-4 position of the piperazine ring. This position appears to be a key determinant of biological activity, and a library of derivatives with diverse substituents (aliphatic, aromatic, heterocyclic) should be synthesized and evaluated. The goal is to identify substituents that optimize interactions with the target, whether through hydrogen bonding, hydrophobic interactions, or electrostatic forces.
Furthermore, computational methods such as molecular docking and 3D-QSAR can be employed to build a pharmacophore model. This model would define the key structural features required for activity and guide the design of new derivatives with improved properties. By integrating synthetic chemistry with computational modeling and biological testing, it is possible to rationally design novel this compound derivatives with enhanced therapeutic efficacy.
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Compound Separation and Purity
Chromatography is the cornerstone of separating 2-Methoxy-6-(piperazin-1-ylmethyl)phenol from its synthetic precursors, by-products, and degradation products. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and versatile technique for the purity assessment of non-volatile, polar organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
A typical RP-HPLC method for a related compound, 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, utilized an octadecyl (C18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2. nih.gov Ultraviolet (UV) detection is commonly employed, leveraging the chromophoric nature of the benzene (B151609) ring in the molecule. nih.gov For this compound, a similar approach would be anticipated to yield effective separation and quantification of the main component and any impurities.
Table 1: Illustrative HPLC Parameters for Analysis of Piperazine (B1678402) Derivatives
| Parameter | Typical Conditions |
| Column | Octadecyl C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: 0.1% Formic Acid in Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at approximately 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents typical starting parameters for method development for a compound like this compound, based on methods for related structures.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for the qualitative monitoring of reactions and for preliminary purity checks. For piperazine derivatives, silica (B1680970) gel plates (60 F254) are commonly used as the stationary phase. nih.gov The choice of the mobile phase is critical for achieving good separation. A mixture of solvents with varying polarities is often employed. For instance, a mobile phase of butanol-acetic acid-water has been used for the separation of a complex piperazine derivative and its decomposition products. nih.gov Visualization of the separated spots can be achieved under UV light (at 254 nm) due to the UV-absorbing properties of the aromatic ring, or by using various staining reagents.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent compound this compound may have limited volatility due to its polar functional groups (phenol and secondary amines in the piperazine ring), derivatization can be employed to increase its volatility and thermal stability. nih.gov For instance, silylation of the phenolic hydroxyl group and the N-H group of the piperazine ring would yield a less polar, more volatile derivative suitable for GC analysis.
A GC method developed for the determination of piperazine and its simple alkyl derivatives in pharmaceutical substances utilized a DB-17 column (a mid-polarity phase) with flame ionization detection (FID). tsijournals.comresearchgate.net Such a method, potentially with modifications to the temperature program, could be adapted for the analysis of derivatized this compound.
Methods for Impurity Identification and Characterization
Identifying and characterizing impurities is a critical aspect of quality control. The combination of liquid chromatography with mass spectrometry is the most powerful tool for this purpose.
LC-MS and LC-MS/MS for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the detection and tentative identification of impurities, even at trace levels. Following separation by HPLC, the eluent is introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its impurities. This information is invaluable for determining the molecular weights of unknown substances.
For piperazine derivatives, LC-MS has been effectively used to create impurity profiles. mdpi.comnih.gov In a typical workflow, an initial HPLC-UV analysis would reveal the presence of impurity peaks. These peaks can then be analyzed by LC-MS to obtain their molecular weights. Further structural information can be gleaned from LC-MS/MS experiments. In this technique, the parent ion of an impurity is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides structural clues that, in conjunction with knowledge of the synthetic pathway, can lead to the identification of the impurity. semanticscholar.org
Table 2: Common Impurity Types in Piperazine Synthesis
| Impurity Type | Potential Origin |
| Starting Material Residues | Incomplete reaction of precursors. |
| By-products | Side reactions occurring during synthesis. |
| Degradation Products | Decomposition of the final compound due to light, heat, or oxidation. |
| Isomers | Positional isomers formed during synthesis. |
This table illustrates general classes of impurities that could be anticipated in the production of this compound.
Isolation and Purification Techniques for Impurities
When an impurity is present at a significant level or is potentially toxic, its definitive structural elucidation requires isolation and characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Preparative HPLC is a common method for isolating impurities. nih.gov The conditions of the analytical HPLC method are scaled up to a larger column to handle a greater amount of material. Fractions of the eluent are collected, and those containing the impurity of interest are combined and the solvent is removed.
Once an impurity has been isolated in sufficient quantity and purity, its structure can be unequivocally determined using a combination of spectroscopic techniques, including 1D-NMR (¹H and ¹³C), 2D-NMR (e.g., COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to confirm the elemental composition. nih.gov
Analytical Standards and Reference Materials
The accuracy and validity of any analytical methodology fundamentally depend on the quality of the reference materials used for calibration, identification, and quantification. For "this compound," the establishment of a highly purified and well-characterized analytical standard is a prerequisite for reliable purity assessment and characterization in research, development, and quality control settings. An analytical reference standard is a substance of the highest purity that has been thoroughly characterized to ensure its suitability for its intended analytical use. pharmtech.comuspbpep.com
The process of qualifying a batch of "this compound" as a reference standard involves a comprehensive suite of analytical tests designed to confirm its chemical identity and determine its purity with a high degree of confidence. intertek.comchromatographyonline.com This qualification is essential for its use in quantitative assays, such as High-Performance Liquid Chromatography (HPLC), where it serves as the benchmark against which samples of unknown purity are compared.
The characterization of a reference standard for "this compound" would encompass two main areas: identity confirmation and purity assessment.
Identity Confirmation: A series of spectroscopic techniques are employed to unequivocally confirm that the material's molecular structure corresponds to "this compound." These tests typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of all protons and carbon atoms.
Mass Spectrometry (MS): This technique verifies the molecular weight and provides fragmentation patterns that are characteristic of the compound's structure.
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups within the molecule.
Purity Assessment: The purity of the reference standard is determined using a mass balance approach, which involves the separate quantification of organic impurities, water content, residual solvents, and non-combustible inorganic impurities. chromatographyonline.comeurofins.com The sum of these impurities is subtracted from 100% to assign a purity value. Key analytical methods include:
Chromatographic Purity: HPLC is the most widely used method for determining the presence of organic-related substance impurities. who.int A high-purity standard should exhibit a single major peak with minimal secondary peaks.
Water Content: Karl Fischer titration is the standard method for accurately determining the water content.
Residual Solvents: Gas Chromatography (GC) is typically used to detect and quantify any remaining solvents from the synthesis and purification process.
Inorganic Impurities: A test for residue on ignition (sulfated ash) is performed to measure the amount of non-volatile inorganic impurities. eurofins.com
All findings from these tests are documented in a Certificate of Analysis (CoA). chromatographyonline.com The CoA is a critical quality document that provides a complete summary of the characterization and testing of the reference standard batch. nih.gov It includes the lot number, storage conditions, retest or expiration date, and a detailed list of the tests performed with their corresponding results. chromatographyonline.comnih.gov
The following interactive table represents a typical set of specifications and results that would be found on a Certificate of Analysis for a reference standard of "this compound."
Table 1: Representative Certificate of Analysis for this compound Reference Standard
| Test | Method | Specification | Result |
|---|---|---|---|
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Identity (IR) | Infrared Spectroscopy | Spectrum conforms to reference | Conforms |
| Identity (¹H NMR) | NMR Spectroscopy | Structure conforms to reference | Conforms |
| Identity (MS) | Mass Spectrometry | Molecular ion conforms to theoretical | Conforms |
| Chromatographic Purity | HPLC (UV, 254 nm) | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Assay (by mass balance) | Calculation | Report Value | 99.6% (anhydrous basis) |
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
While the synthesis of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol can be envisaged through established methods, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
One promising avenue is the optimization of the Mannich reaction. This classic three-component condensation involves an active hydrogen-containing compound (2-methoxyphenol), formaldehyde (B43269), and a secondary amine (piperazine). oarjbp.comscitepress.orgnih.gov Future studies could explore various catalysts, solvent systems (including green solvents), and reaction conditions (such as microwave irradiation) to improve yields, reduce reaction times, and simplify purification processes. oarjbp.com
Alternative pathways that warrant investigation include multi-step syntheses involving the initial functionalization of 2-methoxyphenol followed by the introduction of the piperazine (B1678402) moiety. rsc.orgnih.gov For example, chloromethylation of 2-methoxyphenol followed by nucleophilic substitution with piperazine could be a viable route. Research into regioselective C-H functionalization techniques could also provide novel and direct methods for the synthesis of this and related compounds. rsc.orgnih.gov
A comparative analysis of potential synthetic routes is presented in the table below, highlighting areas for future optimization.
| Synthetic Route | Potential Advantages | Areas for Future Research & Innovation |
| Mannich Reaction | One-pot synthesis, atom economy. oarjbp.comnih.gov | Green catalysts, alternative solvents, microwave-assisted synthesis, flow chemistry for scalability. |
| Halomethylation & Substitution | Good control over regioselectivity. | Milder halogenating agents, optimization of reaction conditions to avoid side products. |
| Reductive Amination | High yields and selectivity. mdpi.com | Development of more efficient and sustainable reducing agents. |
| Direct C-H Functionalization | Step economy, direct access to the target molecule. rsc.orgnih.gov | Catalyst development for improved regioselectivity and yield, understanding reaction mechanisms. |
Deeper Mechanistic Investigations at the Molecular Level
The potential bioactivity of this compound is a key area for future research. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in drugs with antipsychotic, antidepressant, and antihistamine properties. rsc.orgnih.gov The 2-methoxyphenol component is also found in many bioactive natural products and is known for its antioxidant properties. nih.gov
Future mechanistic studies should aim to understand how this compound interacts with biological targets at a molecular level. This could involve:
Receptor Binding Assays: Screening the compound against a panel of receptors, particularly those associated with the central nervous system (CNS) where many piperazine derivatives are active. nih.govresearchgate.net
Enzyme Inhibition Studies: Investigating the potential of the compound to inhibit enzymes involved in disease pathways, such as carbonic anhydrases or cholinesterases. nih.govresearchgate.net
Antioxidant Activity Assays: Quantifying the radical scavenging and antioxidant potential conferred by the phenolic hydroxyl group. researchgate.net
Structural Biology: Co-crystallization of the compound with target proteins to elucidate the specific binding interactions, which can guide the design of more potent and selective derivatives.
These investigations will be crucial in identifying the specific cellular pathways and molecular targets modulated by this compound, thereby laying the groundwork for its potential therapeutic applications.
Development of Advanced Computational Models
Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of derivatives of this compound. Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of a series of related compounds with their biological activities. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This can help in predicting the activity of newly designed molecules before their synthesis.
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity of this class of compounds. This can be used for virtual screening of compound libraries to identify new hits. nih.gov
Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of the compound and its derivatives within the active sites of target proteins. tandfonline.comjetir.orgnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved. nih.gov
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
The insights gained from these computational models will be invaluable for the rational design of next-generation derivatives with improved properties.
Design of Next-Generation Derivatives with Tuned Bioactivities
Based on the foundational knowledge gained from mechanistic and computational studies, the rational design of next-generation derivatives of this compound represents a significant area for innovation. The modular nature of the molecule allows for systematic structural modifications to fine-tune its bioactivities.
Key structural modifications for future exploration are outlined in the table below.
| Molecular Scaffold Component | Potential Modifications | Desired Outcome |
| Phenolic Ring | Introduction of additional substituents (e.g., halogens, alkyl groups). | Modulate lipophilicity, electronic properties, and metabolic stability. |
| Piperazine Ring (N4-position) | Substitution with various aryl, alkyl, or acyl groups. | Alter receptor selectivity, potency, and pharmacokinetic properties. nih.gov |
| Methylene (B1212753) Linker | Extension or rigidification of the linker. | Optimize spatial orientation for improved target binding. |
By systematically exploring these modifications, it may be possible to develop derivatives with enhanced potency, selectivity, and drug-like properties for a range of therapeutic targets. researchgate.net
Expanding Applications in Materials Science and Catalysis
Beyond the biomedical field, the structural features of this compound suggest potential applications in materials science and catalysis.
Polymer Science: The phenolic hydroxyl group and the secondary amine in the piperazine ring can serve as reactive sites for polymerization reactions. This could lead to the development of novel polymers with unique thermal, mechanical, or optical properties. Phenolic compounds are already used in the production of resins. researchgate.net
Coordination Chemistry and Catalysis: The nitrogen atoms of the piperazine ring and the phenolic oxygen can act as ligands to coordinate with metal ions. The resulting metal complexes could be explored for their catalytic activity in various organic transformations, such as oxidation reactions. rsc.orgmdpi.com
Corrosion Inhibition: The ability of nitrogen- and oxygen-containing organic molecules to adsorb onto metal surfaces makes them potential candidates for corrosion inhibitors. Future research could investigate the efficacy of this compound and its derivatives in preventing corrosion of various metals.
Exploration of these non-biological applications could open up new avenues for the practical use of this versatile chemical scaffold.
Interdisciplinary Research Collaborations
Realizing the full potential of this compound will require a collaborative, interdisciplinary approach. Future progress will be significantly enhanced by fostering partnerships between various scientific disciplines:
Synthetic and Medicinal Chemists: To design and synthesize novel derivatives and develop efficient synthetic routes. researchgate.net
Pharmacologists and Biologists: To conduct in-vitro and in-vivo studies to evaluate the biological activities and mechanisms of action.
Computational Chemists and Molecular Modelers: To provide theoretical insights and guide the rational design of new compounds. rsc.org
Materials Scientists and Chemical Engineers: To explore applications in polymer science, catalysis, and other material-based technologies. acs.org
Such collaborations will be essential to translate fundamental research on this compound into tangible innovations with real-world impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
